

comparative analysis of the efficacy of thienopyrimidine isomers as kinase inhibitors

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Compound of Interest

Compound Name: 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine

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A Comparative Analysis of Thienopyrimidine Isomers as Potent Kinase Inhibitors

The thienopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential, particularly in oncology.^{[1][2][3]} This guide provides a comparative analysis of the efficacy of thienopyrimidine isomers—specifically thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine—as inhibitors of key kinases involved in cancer progression. This analysis is supported by experimental data from peer-reviewed studies, detailing structure-activity relationships (SAR) and the methodologies used for their evaluation.

Data Presentation: Comparative Efficacy of Thienopyrimidine Isomers

The inhibitory activities of various thienopyrimidine derivatives are summarized below. The data highlights the potency of these compounds against different kinase targets, with IC₅₀ values providing a quantitative measure of efficacy.

Thieno[2,3-d]pyrimidine Derivatives

The thieno[2,3-d]pyrimidine core is a widely explored scaffold for the development of inhibitors targeting a range of kinases, including Vascular Endothelial Growth Factor Receptor 2

(VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K).[\[4\]](#)[\[5\]](#)[\[6\]](#)

Compound ID	Target Kinase	IC50 (µM)	Target Cell Line	IC50 (µM)	Reference
17f	VEGFR-2	0.23	HCT-116	2.80	[4]
HepG2	4.10	[4]			
7a	EGFR (wild-type)	-	HepG2	-	[5]
EGFR (T790M)	-	PC3	-	[5]	
9a	PI3K α	9.47	MCF-7	9.80	[7]
A549	11.30	[7]			
HepG-2	12.32	[7]			
PC-3	14.69	[7]			
Compound 5	FLT3	-	MCF-7	-	[8]
HepG-2	-	[8]			
Compound 8	Kinase Inhibition (%)	79.4-81.8	MCF-7	-	[8]
HepG-2	-	[8]			

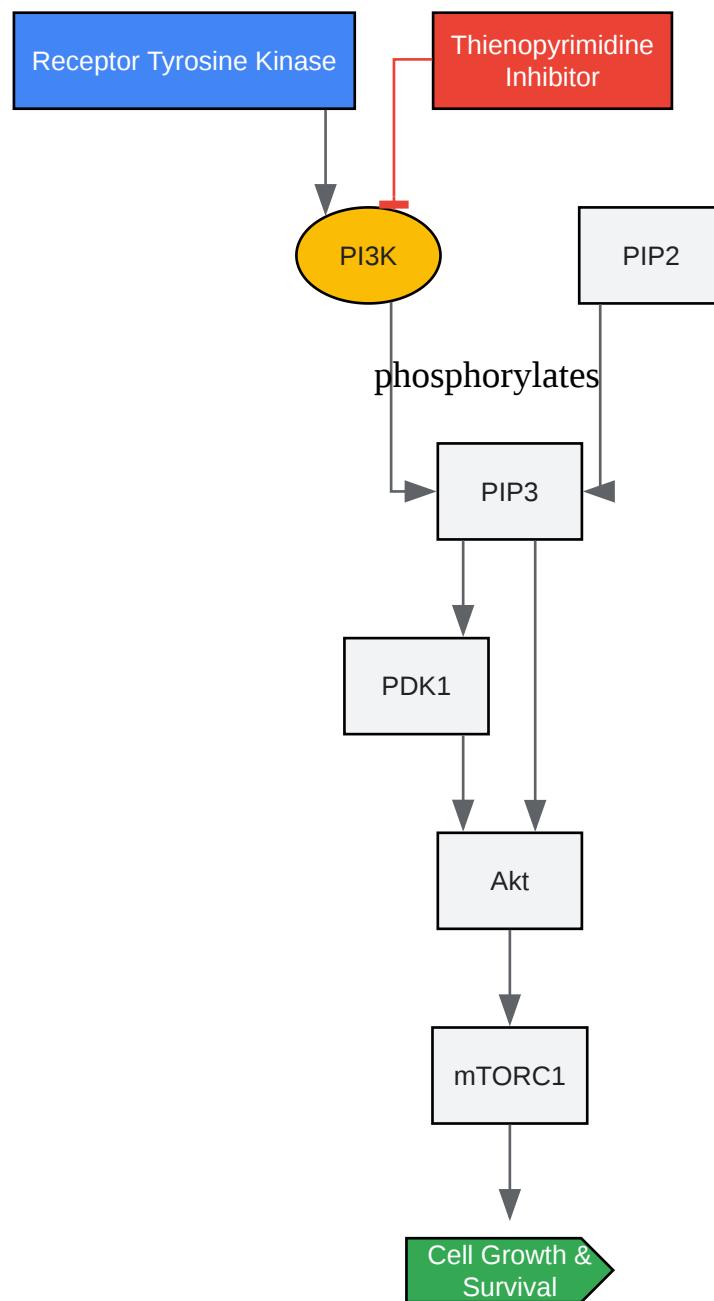
Thieno[3,2-d]pyrimidine Derivatives

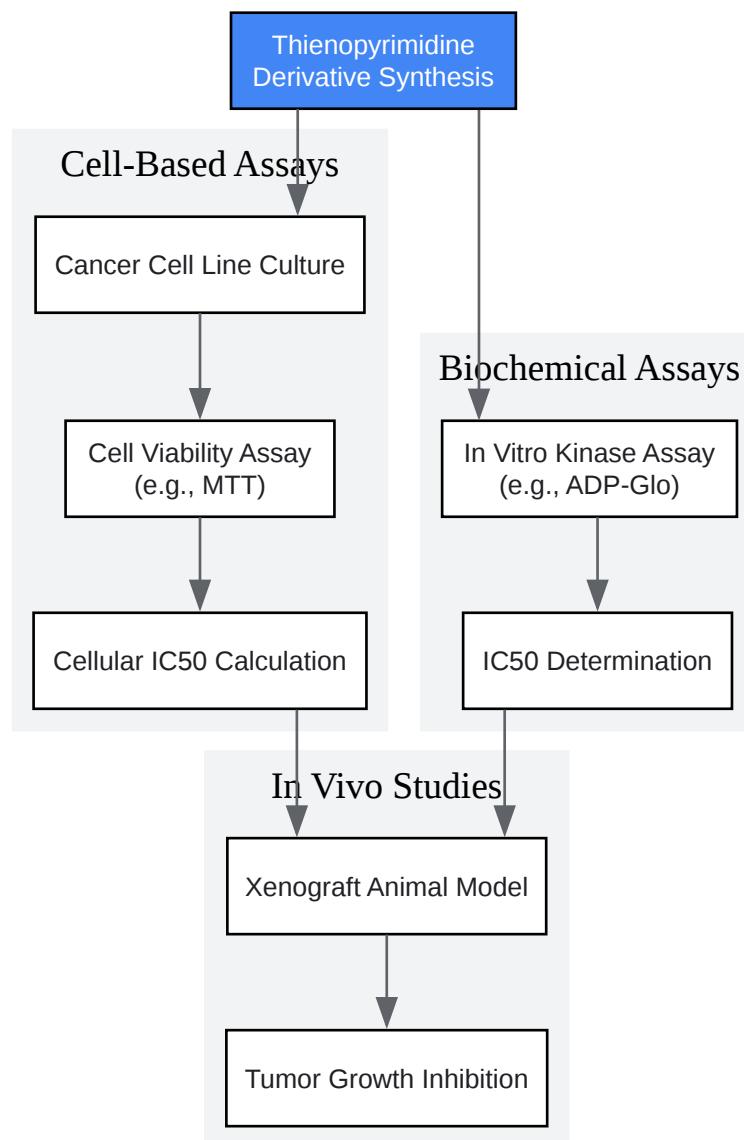
Thieno[3,2-d]pyrimidine isomers have also demonstrated significant potential as kinase inhibitors, notably against Focal Adhesion Kinase (FAK) and Janus Kinase 3 (JAK3).[\[9\]](#)[\[10\]](#)

Compound ID	Target Kinase	IC50 (nM)	Target Cell Line	Antiproliferative Activity	Reference
26	FAK	9.7	-	-	[9]
FLT3-D835Y	0.5	-	-	[9]	
9a	JAK3	1.9	B lymphoma cells	Enhanced	[10]
9g	JAK3	1.8	B lymphoma cells	-	[10]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams illustrate a key signaling pathway targeted by thienopyrimidine inhibitors and a general workflow for assessing their efficacy.





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